molecular formula C48H60O4 B3824797 4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE

4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE

Cat. No.: B3824797
M. Wt: 701.0 g/mol
InChI Key: ASLOSVXTGBFYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE has several scientific research applications:

    Chemistry: It is used in the study of organic synthesis and reaction mechanisms.

    Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Properties

IUPAC Name

[4-[1-[4-(3,5-ditert-butylbenzoyl)oxyphenyl]cyclohexyl]phenyl] 3,5-ditert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H60O4/c1-44(2,3)36-26-32(27-37(30-36)45(4,5)6)42(49)51-40-20-16-34(17-21-40)48(24-14-13-15-25-48)35-18-22-41(23-19-35)52-43(50)33-28-38(46(7,8)9)31-39(29-33)47(10,11)12/h16-23,26-31H,13-15,24-25H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLOSVXTGBFYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE
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4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE
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4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE
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4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE
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4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE
Reactant of Route 6
4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE

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